3-(Cyclohexyloxy)propan-1-amine

Vue d'ensemble

Description

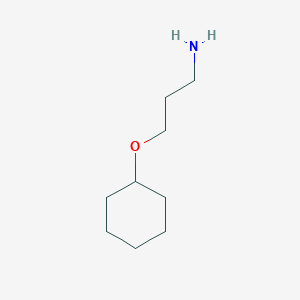

3-(Cyclohexyloxy)propan-1-amine is an organic compound with the molecular formula C9H19NO. It is characterized by the presence of a cyclohexyloxy group attached to a propan-1-amine backbone. This compound is typically found as a colorless liquid or solid and is soluble in both water and organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Cyclohexyloxy)propan-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3-(cyclohexyloxy)propanoic acid with ammonia or an amine under appropriate conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Ru-Catalyzed Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions to form unsymmetric secondary amines. A 2018 study demonstrated its utility in ruthenium-catalyzed dehydrogenative coupling with benzylamine derivatives :

Reaction Conditions

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| [(PCy₃)(CO)RuH]₄(O)(OH)₂ | Catechol L1 | Chlorobenzene | 130 | 78% |

Mechanistic Notes :

-

The cyclohexyloxy group stabilizes Ru intermediates via steric protection of the metal center.

-

Catechol ligands (e.g., 4-tert-butylcatechol) enhance catalytic activity by facilitating H₂ elimination .

Product Example :

Characterized by (400 MHz, CDCl₃): δ 7.25–7.21 (m, 2H Ar), 3.74 (s, 2H CH₂), 2.47 (tt, , 1H cyclohexyl) .

Aza-Michael Addition Reactions

The amine group undergoes nucleophilic addition to α,β-unsaturated esters in the presence of chiral lithium amides :

General Procedure :

-

React with methyl acrylate (1.2 eq) and LiHMDS (2.2 eq) at −78°C → RT.

-

Reduce intermediate amide with LiAlH₄ → Target diamine.

Key Data :

-

Yield : 61% over two steps

-

Stereoselectivity : Induced by (R)-N-benzyl-α-methylbenzylamide ligands .

Hydrogenation/Dehydrogenation Pathways

While direct hydrogenation data is limited, analogous amines show:

-

Transfer Hydrogenation : Using NH₃BH₃ or HCOONa, catalyzed by Co/Fe pincer complexes .

-

Dehydrogenative Coupling : Ru catalysts enable β-H elimination, forming imine intermediates critical for C–N bond formation .

Comparative Reactivity with Analogues

The cyclohexyloxy group confers distinct reactivity vs. linear alkoxy analogues:

Applications De Recherche Scientifique

Chemical Synthesis

Organic Reagent:

3-(Cyclohexyloxy)propan-1-amine is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of various chemical compounds, including amines and alcohols. Its ability to participate in substitution reactions allows for the introduction of diverse functional groups into organic molecules.

Synthetic Routes:

The synthesis of this compound typically involves the reaction of cyclohexanol with epichlorohydrin, followed by amination with ammonia. This method highlights its versatility as a building block in synthetic organic chemistry.

Medicinal Chemistry

Pharmacological Potential:

Research indicates that derivatives of this compound exhibit significant pharmacological properties. For instance, compounds derived from this amine have been investigated for their potential as beta-blockers, which are useful in treating cardiovascular diseases. The structural features of cycloalkyl propanolamines contribute to their efficacy in modulating beta-adrenergic receptors .

Case Studies:

Several studies have explored the use of this compound derivatives in drug discovery campaigns. These compounds have shown promise in inhibiting specific enzymes involved in metabolic pathways, making them candidates for further development as therapeutic agents .

Industrial Applications

Specialty Chemicals:

In industrial contexts, this compound is employed in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in the manufacturing of surfactants, emulsifiers, and other chemical formulations used across various industries .

Production Methods:

The industrial synthesis of this compound often involves optimized methods that enhance yield and purity. Techniques such as continuous flow reactors are employed to facilitate large-scale production while minimizing by-products.

Research Applications

Biological Studies:

In proteomics research, this compound is used to study protein interactions and functions. Its ability to act as a ligand allows researchers to investigate the modulation of protein activity, contributing to our understanding of cellular processes.

Analytical Chemistry:

The compound also finds applications in analytical chemistry, where it is used as a standard or reference material in various assays. Its stability and reactivity make it valuable for calibrating instruments and validating analytical methods .

Mécanisme D'action

The mechanism of action of 3-(Cyclohexyloxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclohexyloxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Cyclohexyloxy)propanoic acid

- Cyclohexylamine

- Propan-1-amine

Uniqueness

3-(Cyclohexyloxy)propan-1-amine is unique due to the presence of both a cyclohexyloxy group and an amine group, which confer distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications .

Activité Biologique

3-(Cyclohexyloxy)propan-1-amine, a compound with the molecular formula , is an organic amine that has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in the modulation of neurological and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexyl group attached to a propan-1-amine backbone, which contributes to its unique pharmacological profile. The presence of the cyclohexyl moiety enhances lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.

Structural Formula

Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. Specifically, it has shown potential as a soluble epoxide hydrolase (sEH) inhibitor, which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound may enhance the anti-inflammatory effects of EETs, thus providing therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against sEH, with an IC50 value reported at approximately 7.7 nM. This level of potency suggests that it could be a promising candidate for further development in treating inflammatory diseases .

In Vivo Studies

A series of animal model studies have been conducted to evaluate the efficacy of this compound in reducing inflammation. For example, in models of acute pancreatitis, administration of this compound resulted in decreased expression of inflammatory markers and reduced pancreatic damage .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known sEH inhibitors:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 7.7 | sEH inhibitor |

| Compound A | 21.3 | sEH inhibitor |

| Compound B | 31.3 | sEH inhibitor |

This data indicates that this compound is among the most potent inhibitors tested, highlighting its potential therapeutic significance.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has a favorable safety profile; however, comprehensive toxicity studies are warranted to fully establish its safety for clinical use .

Propriétés

IUPAC Name |

3-cyclohexyloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXXYJYSVHQULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407183 | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-63-5 | |

| Record name | 3-(Cyclohexyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.